molecular formula C6H11N3O2 B14415415 Methyl 2-azido-3-methylbutanoate CAS No. 81629-64-3

Methyl 2-azido-3-methylbutanoate

Cat. No.: B14415415
CAS No.: 81629-64-3
M. Wt: 157.17 g/mol
InChI Key: WMTCNESCVXRQFL-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-methylbutanoate is a methyl ester derivative featuring an azide (-N₃) group at the C2 position and a methyl substituent at the C3 position of the butanoate backbone. The azide group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for synthesizing triazole-linked conjugates in drug discovery and materials science . Its ester group enhances solubility in organic solvents, facilitating use as a synthetic intermediate.

Properties

CAS No.

81629-64-3

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-azido-3-methylbutanoate

InChI

InChI=1S/C6H11N3O2/c1-4(2)5(8-9-7)6(10)11-3/h4-5H,1-3H3

InChI Key

WMTCNESCVXRQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds share structural similarities with Methyl 2-azido-3-methylbutanoate but differ in substituents and reactivity:

a) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Functional Groups: Amino (-NH), trifluoroethyl (-CF₃CH₂), ester.
  • Reactivity: The amino group enables nucleophilic reactions (e.g., acylations), while the trifluoroethyl group enhances metabolic stability.
b) Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Functional Groups: Cyclobutane ring, methylamino (-NHCH₃), ester.
  • Reactivity: The strained cyclobutane ring may participate in ring-opening reactions, and the methylamino group acts as a nucleophile.
  • Applications : Intermediate for constrained peptides or heterocycles .
c) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
  • Functional Groups: Methylamino (-NHCH₃), dimethyl substituents, ester.
  • Reactivity: The methylamino group participates in Schiff base formation or alkylation, while dimethyl groups sterically hinder undesired reactions.
  • Applications : Precursor for chiral building blocks in asymmetric synthesis .

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